molecular formula C8H7N3O2S B13105411 Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate

Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate

Cat. No.: B13105411
M. Wt: 209.23 g/mol
InChI Key: OQSBOXZTSDOBJR-UHFFFAOYSA-N
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Description

Methyl 2-Aminothiazolo[5,4-b]Pyridine-5-Carboxylate

This positional isomer features the ester group at position 5 instead of position 7. With the molecular formula C₈H₇N₃O₂S , it shares the same molecular weight as the 7-carboxylate derivative but differs in electronic effects due to the ester’s proximity to the thiazole nitrogen. Computational studies suggest that the 5-carboxylate isomer exhibits stronger intramolecular charge transfer, as the ester group lies closer to the electron-rich thiazole ring.

Thiazolo[5,4-b]Pyridine (Parent Compound)

The unsubstituted parent compound (C₆H₄N₂S) lacks functional groups, resulting in a simpler electronic profile. Its density is 1.369 g/cm³ , and it boils at 244.35°C . Introducing substituents like the amino and ester groups alters physicochemical properties; for example, the 7-carboxylate derivative’s solubility in polar solvents exceeds that of the parent compound due to its hydrogen-bonding capabilities.

Methyl 2-Amino-5-Methyl-Thiazolo[4,5-b]Pyridine-7-Carboxylate

This derivative (C₉H₉N₃O₂S) incorporates a methyl group at position 5, increasing steric bulk and hydrophobicity compared to the target compound. The methyl substitution shifts the electron density in the pyridine ring, potentially modulating reactivity in substitution reactions.

Derivative Molecular Formula Substituents Key Properties
This compound C₈H₇N₃O₂S -NH₂ (position 2), -COOCH₃ (position 7) High polarity, planar structure
Methyl 2-aminothiazolo[5,4-b]pyridine-5-carboxylate C₈H₇N₃O₂S -NH₂ (position 2), -COOCH₃ (position 5) Enhanced charge transfer
Thiazolo[5,4-b]pyridine C₆H₄N₂S None Low solubility, high thermal stability

These comparisons underscore how minor structural modifications profoundly influence electronic distribution, solubility, and intermolecular interactions.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 2-amino-[1,3]thiazolo[5,4-b]pyridine-7-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-3-10-6-5(4)11-8(9)14-6/h2-3H,1H3,(H2,9,11)

InChI Key

OQSBOXZTSDOBJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)SC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate has been investigated for its antitumor properties. Research indicates that derivatives of thiazolo[5,4-b]pyridine can inhibit key signaling pathways involved in tumor growth and angiogenesis. For instance, compounds similar to methyl 2-aminothiazolo[5,4-b]pyridine have shown inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical receptor in tumor vascularization processes .

Antibacterial Properties
This compound also exhibits antibacterial activity against Mycobacterium tuberculosis. Studies have demonstrated that certain analogs of 2-aminothiazoles possess significant potency against this pathogen, suggesting that this compound could be developed further for therapeutic use against tuberculosis .

Case Studies

Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor potential of methyl 3-(hetero)arylthieno[3,2-b]pyridine derivatives against triple-negative breast cancer (TNBC) cell lines. The results indicated that these compounds significantly reduced cell viability and proliferation without notable toxicity to non-cancerous cells . This highlights the potential of thiazole derivatives in cancer therapy.

Case Study 2: Antimicrobial Efficacy
Research on the antibacterial efficacy of aminothiazole compounds revealed that specific structural modifications improved their activity against Mycobacterium tuberculosis. The study emphasized the importance of substituent placement on the thiazole ring for enhancing biological activity .

Summary Table of Applications

Application TypeDescriptionReferences
Antitumor ActivityInhibition of VEGFR-2; potential in cancer treatment ,
Antibacterial PropertiesEffective against Mycobacterium tuberculosis
Synthesis MethodsOne-pot bromination and cyclization for high yield

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Methyl 2-Amino-5-methyl-thiazolo[4,5-b]pyridine-7-carboxylate
  • Structure : Differs in the position of the thiazole-pyridine fusion ([4,5-b] vs. [5,4-b]) and a 5-methyl substituent.
  • Synthesis : Prepared via condensation of 1,3-thiazol-5-amine with sodium diethoxy-dioxobut-2-en-2-olate, followed by esterification .
  • Physicochemical Properties : Molecular formula C₉H₉N₃O₂S; characterized by distinct 1H NMR shifts (e.g., δ 3H singlet for methyl groups) and a collision cross-section predicted via computational modeling .
Ethyl 5-Carbamoyl-thiazolo[5,4-b]pyridine-7-carboxylate (29a)
  • Structure: Replaces the 2-amino group with a carbamoyl moiety and uses an ethyl ester.
  • Synthesis: Derived from ethyl 5-bromo-thiazolo[5,4-b]pyridine-7-carboxylate via carbon monoxide-mediated amidation .
  • Key Data : 1H NMR (DMSO-d₆): δ 7.88 (s, 1H), 8.43–8.45 (s, 2H), 9.82 (s, 1H); LC-MS m/z 224.1 [M+H]+ .

Heterocyclic Variants with Thieno or Triazolo Fusions

Methyl 4-Chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
  • Structure: Substitutes thiazole with thiophene (thieno[3,4-b]pyridine) and includes a 4-chloro and 2-CF₃ group.
  • Properties: Molecular formula C₁₀H₅ClF₃NO₂S; higher hydrophobicity due to the CF₃ group. Purity: 97% .
Methyl [1,2,4]Triazolo-Thiazolo[4,5-b]pyridine-7-carboxylate (4f)
  • Structure : Incorporates a triazole ring fused to the thiazolo-pyridine system.
  • Synthesis : Achieved via successive nucleophilic aromatic substitution (SNAr) reactions.
  • Key Data : HRMS m/z 245.0111 [M+H]+; poor solubility in common NMR solvents .

Brominated and Hydroxy Derivatives

Ethyl 5-Bromo-thiazolo[5,4-b]pyridine-7-carboxylate (29c)
  • Structure : Features a bromine atom at the 5-position.
  • Synthesis : Phosphorus oxybromide-mediated bromination of hydroxy precursors.
  • Key Data : 1H NMR (DMSO-d₆): δ 8.08 (s, 1H), 9.70 (s, 1H); LC-MS m/z 287.0 [M+H]+ .
Methyl 4-Hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
  • Structure: Contains a hydroxyl group at the 4-position of the thieno-pyridine core.

Comparative Analysis of Key Properties

Table 1: Physicochemical and Spectral Comparison

Compound Name Molecular Formula Key Substituents 1H NMR (δ, ppm) LC-MS m/z [M+H]+
Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate C₈H₇N₃O₂S 2-NH₂, 7-COOCH₃ Data not explicitly reported -
Ethyl 5-carbamoyl-thiazolo[5,4-b]pyridine-7-carboxylate C₉H₈N₃O₃S 5-CONH₂, 7-COOCH₂CH₃ 7.88, 8.43–8.45, 9.82 224.1
Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate C₁₀H₅ClF₃NO₂S 4-Cl, 2-CF₃, thieno fusion - -

Biological Activity

Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring fused to a pyridine moiety, which contributes to its biological activity. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi.

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in microbial metabolism, thereby disrupting cellular function.
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

2. Anticancer Properties

Research has also highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines.

  • Cell Lines Tested :
    • Human breast cancer (MCF-7)
    • Human lung cancer (A549)
  • Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects.
Cell LineIC50 (µM)Reference
MCF-73.6
A5495.2

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using in vivo models. The compound exhibited significant reduction in inflammation markers.

  • Experimental Model : Carrageenan-induced paw edema in rats.
  • Results : The compound reduced paw swelling significantly compared to control groups.
Treatment GroupPaw Edema Volume (mL)Reference
Control3.5
Methyl 2-aminothiazolo1.2
Ibuprofen (standard)0.8

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 2-aminothiazolo[5,4-b]pyridine derivatives. Modifications at specific positions on the thiazole and pyridine rings can enhance potency and selectivity for various biological targets.

Key Findings:

  • Substituents on the thiazole ring significantly affect PI3K inhibitory activity.
  • The presence of electron-withdrawing groups increases potency against specific cancer cell lines.

Case Studies

Case Study 1 : A study published in MDPI explored novel thiazolo[5,4-b]pyridine derivatives and their effect on PI3K inhibition. One derivative exhibited an IC50 of 3.6 nM against PI3Kα, showcasing the potential for targeted cancer therapies .

Case Study 2 : Another investigation into the anti-inflammatory properties demonstrated that methyl 2-aminothiazolo[5,4-b]pyridine derivatives significantly inhibited cytokine production in LPS-stimulated macrophages, reinforcing their therapeutic potential in inflammatory diseases .

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